N-Boc-O-benzyl-D-serine
Overview
Description
“N-Boc-O-benzyl-D-serine” is a serine derivative . It is used in chemical synthesis and peptide chemistry . It is also used in the preparation of substituted naphthyl thiadiazolidinones as protein tyrosine phosphatase degraders for treating cancer and metabolic diseases .
Molecular Structure Analysis
The molecular formula of “N-Boc-O-benzyl-D-serine” is C15H20NO5 . The InChI Key is DMBKPDOAQVGTST-GFCCVEGCSA-M . The SMILES representation is CC(C)(C)OC(=O)NC@HC([O-])=O
.
Physical And Chemical Properties Analysis
“N-Boc-O-benzyl-D-serine” is a white powder . Its melting point ranges from 58°C to 63°C . The specific optical rotation is -20° to -24° (20°C, 589 nm) (c=1, EtOH) . The boiling point is approximately 437.02°C .
Scientific Research Applications
Polymer Synthesis : N-Boc-O-benzyl-D-serine is used in synthesizing amino acid-derived cyclic carbonates, which are further polymerized to obtain polycarbonates. This is significant in the development of biodegradable plastics and materials (Sanda, Kamatani, & Endo, 2001).
Peptide Synthesis : This compound is employed in the synthesis of benzyl O-benzyl-L-serinate hydrochloride, a crucial intermediate in peptide synthesis. The methodology involves various steps of protection and deprotection, highlighting its role in complex organic syntheses (Yang Da-cheng, 2003).
Synthesis of Diketopiperazines : N-Boc-O-benzyl-D-serine is used in the formation of cyclo[Asp-Ser] diketopiperazines, through a process involving selective O-acylation. These compounds have potential applications in drug development and as biologically active peptides (Marchini et al., 2010).
Solid-Phase Peptide Synthesis : It serves as a starting material for the synthesis of β-hydroxyaspartic acid derivatives, which are important in solid-phase peptide synthesis. This showcases its utility in creating complex peptide structures (Wagner & Tilley, 1990).
Synthesis of O-acyl-L-serine derivatives : The compound is used in the innovative synthesis of O-acyl or S-acyl amino acids, highlighting its versatility in organic chemistry and potential pharmaceutical applications (Wen Ling, 2003).
Synthesis of Ser(P)-Containing Peptides : It is used in the efficient synthesis of Ser(PO3R2)-containing peptides, which are significant in the study of protein phosphorylation and signal transduction pathways (Perich, Alewood, & Johns, 1991).
Synthesis of Polymer Copolymers : N-Boc-O-benzyl-D-serine is used in synthesizing copolymers with unique chiro-optical properties. This application is crucial in the field of materials science, particularly in creating optically active polymers (Bush, North, & Sellarajah, 1998).
Safety And Hazards
“N-Boc-O-benzyl-D-serine” is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . In case of inhalation, remove to fresh air and get medical attention immediately if symptoms occur . In case of ingestion, clean mouth with water and drink afterwards plenty of water and get medical attention if symptoms occur .
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBKPDOAQVGTST-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](COCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-O-benzyl-D-serine | |
CAS RN |
47173-80-8 | |
Record name | (R)-3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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